molecular formula C11H10FNO B14887584 (4-Fluoro-3-(furan-2-yl)phenyl)methanamine

(4-Fluoro-3-(furan-2-yl)phenyl)methanamine

Cat. No.: B14887584
M. Wt: 191.20 g/mol
InChI Key: ZDCQTSCVEZXUFF-UHFFFAOYSA-N
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Description

(4-Fluoro-3-(furan-2-yl)phenyl)methanamine is an organic compound that features both a fluorinated aromatic ring and a furan ring This compound is of interest due to its unique structural properties, which combine the electron-withdrawing effects of fluorine with the aromatic stability of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-(furan-2-yl)phenyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Bromination: The starting material, 4-fluoro-3-methylphenol, undergoes bromination to introduce a bromine atom at the methyl position.

    O-Alkylation: The brominated intermediate is then subjected to O-alkylation to form a furan ring.

    Cyclization: The intermediate undergoes cyclization to form the furan ring structure.

    Reduction: The final step involves the reduction of the intermediate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-(furan-2-yl)phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.

    Reduction: Hydrogenation using palladium catalysts is a typical method for reduction.

    Substitution: Nucleophilic aromatic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products

    Oxidation: Aldehydes and ketones.

    Reduction: Various amine derivatives.

    Substitution: Substituted aromatic compounds with different functional groups.

Scientific Research Applications

(4-Fluoro-3-(furan-2-yl)phenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Fluoro-3-(furan-2-yl)phenyl)methanamine involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to the inhibition or activation of specific enzymes and pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluoro-3-(furan-2-yl)phenyl)methanamine is unique due to the combination of a fluorinated aromatic ring and a furan ring. This structural feature imparts distinct electronic properties, making it more reactive and versatile in various chemical reactions compared to its analogs.

Properties

Molecular Formula

C11H10FNO

Molecular Weight

191.20 g/mol

IUPAC Name

[4-fluoro-3-(furan-2-yl)phenyl]methanamine

InChI

InChI=1S/C11H10FNO/c12-10-4-3-8(7-13)6-9(10)11-2-1-5-14-11/h1-6H,7,13H2

InChI Key

ZDCQTSCVEZXUFF-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=C(C=CC(=C2)CN)F

Origin of Product

United States

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